2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, also known as Ipragliflozin, is a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor that has been developed for the treatment of type 2 diabetes mellitus (T2DM).
Mecanismo De Acción
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden works by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.
Biochemical and Physiological Effects:
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM. It has also been shown to reduce the risk of cardiovascular events in patients with T2DM. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have a low risk of hypoglycemia, which is a common side effect of other antidiabetic medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its specificity for SGLT2, which allows for the selective inhibition of glucose reabsorption in the kidneys. However, one limitation of using 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for the research and development of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden. One direction is the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is the development of combination therapies with other antidiabetic medications to improve glycemic control in patients with T2DM. Additionally, the long-term safety and efficacy of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden need to be further evaluated in clinical trials.
Métodos De Síntesis
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden can be synthesized by coupling 2-isopropyl-5-methylphenol with ethyl 4-bromo-3-oxobenzoate, followed by reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 2-chloroethylamine hydrochloride to give the final product, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been extensively studied in preclinical and clinical trials for the treatment of T2DM. It has been shown to effectively reduce blood glucose levels by inhibiting SGLT2, which is responsible for reabsorbing glucose in the kidneys. By blocking SGLT2, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden increases glucose excretion in urine, leading to a decrease in blood glucose levels. In addition, 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamiden has been shown to have beneficial effects on body weight, blood pressure, and lipid metabolism in patients with T2DM.
Propiedades
IUPAC Name |
2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-20-19(22)16-6-4-5-7-17(16)21/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMJFFPKIIINCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.